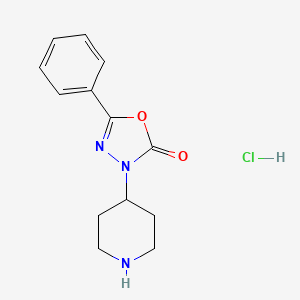

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride

Description

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one hydrochloride (CAS: 1094285-37-6) is a heterocyclic compound featuring a 1,3,4-oxadiazolone core substituted with a phenyl group at position 5 and a piperidin-4-yl moiety at position 3. Its structural complexity and substitution pattern make it a candidate for comparative studies with analogous oxadiazolone derivatives.

Properties

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2.ClH/c17-13-16(11-6-8-14-9-7-11)15-12(18-13)10-4-2-1-3-5-10;/h1-5,11,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVSRKHGSNETCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C(=O)OC(=N2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride typically involves multiple steps One common synthetic route starts with the preparation of the piperidine derivative, followed by the formation of the oxadiazolone ring

Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Formation of Oxadiazolone Ring: This step often involves the reaction of a hydrazide with a carbonyl compound under acidic or basic conditions to form the oxadiazolone ring.

Introduction of Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.

Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Pharmacological Applications

1.1 Receptor Ligand Activity

The compound has been identified as a ligand for serotonin receptors, specifically the 5-HT4 receptor and the H3 receptor. These receptors are involved in various neurological functions and disorders. The ability of this compound to interact with these receptors suggests its potential use in treating conditions such as depression, anxiety, and cognitive dysfunctions associated with neurodegenerative diseases .

1.2 Antidepressant Properties

Research indicates that derivatives of 5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one may exhibit antidepressant-like effects. The modulation of serotonin levels through 5-HT4 receptor activation can enhance mood and cognitive functions .

Case Studies and Research Findings

Toxicological Studies

Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies indicate that 5-phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one hydrochloride exhibits low toxicity at therapeutic doses. However, further comprehensive toxicological evaluations are necessary to establish safety thresholds for clinical use.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of oxadiazolone derivatives are highly influenced by substituents on the aromatic rings and the nature of the amine moiety. Key analogues include:

Table 1: Structural Comparison of Selected Oxadiazolone Derivatives

Key Observations:

- Anti-inflammatory Activity : The dichlorophenyl substitution (Compound 2 in Table 1) enhances activity, likely due to increased lipophilicity and receptor binding affinity .

- Insecticidal Selectivity : The trifluoromethyl and t-butyl groups (Compound 3) improve selectivity for insect GABA receptors over mammalian counterparts .

- Impact of Amine Moieties : Piperidine derivatives (e.g., Compounds 1 and 2) are common in CNS-targeting drugs, while hydroxypiperidine (Compound 4) may influence solubility and metabolic stability .

Physicochemical and Pharmacological Properties

Anti-Inflammatory Potential

The dichlorophenyl-piperidine derivative (Compound 2) demonstrated IC50 values significantly lower than indomethacin in COX-2 inhibition assays, highlighting the role of halogenated aryl groups in enhancing potency .

Antimicrobial and Antitubercular Activity

Oxadiazolone derivatives (e.g., Compound 5a–k in ) exhibit inhibitory effects against Mycobacterium tuberculosis via targeting (Ser/Cys)-enzymes.

Commercial and Discontinued Status

The target compound and its thiophene analogue (Compound 4) are listed as discontinued, indicating challenges in synthesis, stability, or efficacy . However, structurally optimized derivatives remain under investigation for diverse therapeutic applications.

Biological Activity

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including receptor interactions, enzyme inhibition, and antibacterial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 273.73 g/mol

- Melting Point: 280–283 °C

- Solubility: Soluble in ethanol and dimethyl sulfoxide (DMSO) .

1. Receptor Binding Affinity

5-Phenyl-3-piperidin-4-yl-1,3,4-oxadiazol-2(3H)-one hydrochloride has been identified as a ligand for various receptors, particularly the 5-HT4 and H3 receptors. These receptors are crucial in the central nervous system (CNS) and are implicated in several neurological disorders.

Research Findings:

- 5-HT4 Receptor: Compounds with similar structures have shown promise in treating gastrointestinal motility disorders due to their agonistic activity at the 5-HT4 receptor .

- H3 Receptor: Antagonists of the H3 receptor can enhance neurotransmitter release and may be beneficial in treating conditions like narcolepsy and cognitive deficits .

2. Enzyme Inhibition

The compound exhibits notable inhibitory activity against several enzymes:

The inhibition of acetylcholinesterase suggests potential applications in treating Alzheimer's disease, where increased acetylcholine levels are beneficial.

3. Antibacterial Activity

In vitro studies have demonstrated that the compound possesses moderate to strong antibacterial properties against various strains:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

These findings indicate that derivatives of this compound could be explored for therapeutic use in bacterial infections .

Case Study 1: Antimicrobial Efficacy

A study synthesized a series of oxadiazole derivatives, including 5-Phenyl-3-piperidin-4-yl derivatives, which were evaluated for their antimicrobial activity. The results indicated that specific modifications to the piperidine ring enhanced antibacterial efficacy against Gram-positive bacteria .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of similar compounds acting on the H3 receptor. The results suggested that these compounds could improve cognitive functions in animal models of cognitive impairment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.